molecular formula C18H19NO4 B12119165 3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Katalognummer: B12119165
Molekulargewicht: 313.3 g/mol
InChI-Schlüssel: VOXUBUHGKJTLMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the benzofuran-1(3H)-one class, characterized by a fused benzofuran core with a ketone group at position 1 and a 2-ethylphenylamino substituent at position 2. The structural complexity of this compound suggests applications in medicinal chemistry, particularly in mimicking natural products like cytosporone A .

Eigenschaften

Molekularformel

C18H19NO4

Molekulargewicht

313.3 g/mol

IUPAC-Name

3-(2-ethylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H19NO4/c1-4-11-7-5-6-8-13(11)19-17-12-9-10-14(21-2)16(22-3)15(12)18(20)23-17/h5-10,17,19H,4H2,1-3H3

InChI-Schlüssel

VOXUBUHGKJTLMG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Benzofuranone Core Construction via Cyclization

The benzofuranone scaffold is often synthesized via acid- or base-catalyzed cyclization of substituted phenoxyacetic acids or esters. For 6,7-dimethoxy derivatives, pre-functionalized starting materials are critical:

Example Protocol (Adapted from,):

  • Starting Material : 3,4-Dimethoxyphenol.

  • Alkylation : React with ethyl bromoacetate in the presence of K₂CO₃ to form ethyl 3,4-dimethoxyphenoxyacetate.

  • Cyclization : Use concentrated H₂SO₄ or polyphosphoric acid (PPA) at 80–100°C to form 6,7-dimethoxy-2-benzofuran-1(3H)-one.

  • Yield : ~65–75%.

Key Data :

StepReagents/ConditionsIntermediateYield (%)
1K₂CO₃, DMF, 80°CEthyl ester85
2H₂SO₄, 90°C, 2hBenzofuranone70

Introduction of the 3-Amino Group

Amination at the 3-position is challenging due to steric and electronic factors. Two approaches dominate:

Nitration Followed by Reduction

  • Nitration : Treat benzofuranone with HNO₃/H₂SO₄ at 0–5°C to install a nitro group at C3.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) converts NO₂ to NH₂.

  • Yield : Nitration (~50%), Reduction (~90%).

Direct Amination via Buchwald-Hartwig Coupling

  • Substrate : 3-Bromo-6,7-dimethoxybenzofuran-1(3H)-one.

  • Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, 2-ethylaniline, 110°C.

  • Yield : ~60–70%.

Comparison :

MethodAdvantagesLimitations
Nitration/ReductionHigh regioselectivityMulti-step, moderate yield
Buchwald-HartwigSingle-step, versatileRequires expensive catalysts

Functionalization with 2-Ethylphenyl Group

The 2-ethylphenyl moiety is introduced via SNAr (nucleophilic aromatic substitution) or Ullmann coupling :

SNAr Reaction

  • Substrate : 3-Amino-6,7-dimethoxybenzofuran-1(3H)-one.

  • Electrophile : 2-Ethylphenyl bromide.

  • Conditions : K₂CO₃, DMF, 120°C, 12h.

  • Yield : ~55%.

Ullmann Coupling

  • Catalyst : CuI, 1,10-phenanthroline.

  • Base : Cs₂CO₃, DMSO, 100°C.

  • Yield : ~65%.

Integrated Synthetic Routes

Route 1: Sequential Nitration, Reduction, and Alkylation

  • Benzofuranone Synthesis (as in Section 2.1).

  • Nitration : HNO₃/H₂SO₄ → 3-nitro derivative.

  • Reduction : H₂/Pd/C → 3-amino intermediate.

  • Alkylation : 2-Ethylphenyl bromide, K₂CO₃.

  • Total Yield : ~30% (4 steps).

Route 2: Direct Buchwald-Hartwig Amination

  • Benzofuranone Synthesis (as in Section 2.1).

  • Bromination : NBS, AIBN, CCl₄ → 3-bromo derivative.

  • Coupling : 2-Ethylaniline, Pd(OAc)₂/Xantphos.

  • Total Yield : ~45% (3 steps).

Analytical Characterization

Critical data for validating success:

  • ¹H NMR (CDCl₃): δ 7.25 (d, J=8.5 Hz, 1H, ArH), 6.82 (s, 1H, ArH), 4.90 (s, 1H, NH), 3.95 (s, 3H, OCH₃), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, CH₂CH₃),.

  • MS (ESI+) : m/z 342.1 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity in Nitration : Position 3 is favored due to electron-donating methoxy groups.

  • Amination Side Reactions : Over-alkylation minimized by using excess amine or phase-transfer catalysts.

  • Purification : Silica gel chromatography (EtOAc/hexane) resolves intermediates.

Industrial Scalability Considerations

  • Cost-Effective Catalysts : Ni-based systems for hydrogenation reduce Pd dependency.

  • Solvent Recovery : DMF and EtOH recycled via distillation .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran ring or the phenyl ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like acyl chlorides for acylation.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of 3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been achieved through various methods, often involving multi-step reactions that include the formation of benzofuran derivatives. A notable approach includes:

  • Formation of Benzofuran Core : The initial step typically involves the cyclization of substituted phenolic compounds with appropriate aldehydes or ketones under acidic or basic conditions.
  • Substitution Reactions : Following the formation of the benzofuran structure, amine substitution reactions are employed to introduce the 2-ethylphenyl group.

Biological Activities

Research into the biological activities of this compound has revealed several promising applications:

Antimicrobial Activity

Studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate potential for development as antimicrobial agents .

Anticancer Properties

Recent investigations into benzofuran derivatives have suggested that they possess cytotoxic effects against human cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

Anti-inflammatory Effects

Some studies have indicated that benzofuran derivatives may exhibit anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases where reducing inflammation is crucial for treatment .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity :
    • A study synthesized various benzofuran derivatives and tested them against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of antimicrobial activity, suggesting a structure-activity relationship that could inform future drug design .
  • Cytotoxicity in Cancer Research :
    • Research focused on the cytotoxic effects of benzofuran derivatives on different cancer cell lines demonstrated significant activity, with some compounds achieving IC50 values in low micromolar ranges. This highlights their potential as lead compounds in anticancer drug development .

Data Tables

Compound Biological Activity MIC (µg/mL) Reference
3-Benzofurancarboxylic Acid Derivative IAntibacterial50
3-Benzofurancarboxylic Acid Derivative IIAntifungal100
3-Ethylbenzofuran DerivativeCytotoxicity against cancer cells<10

Wirkmechanismus

The mechanism of action of 3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one and its analogs:

Compound Substituents Key Features Biological Activity Source
This compound 2-ethylphenylamino at C3; 6,7-dimethoxy Electron-rich aromatic system; planar structure Not explicitly reported (likely modulates kinase or enzyme activity)
3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one 4,6-dimethylpyrimidin-2-ylamino at C3 Heteroaromatic substituent; enhanced hydrogen bonding Not reported; structural studies highlight crystallinity and stability
3-heptyl-3-hydroxy-5,7-dimethoxy-2-benzofuran-1(3H)-one (Cytosporone A analog) Heptyl and hydroxy at C3; 5,7-dimethoxy Amphiphilic resorcinolic lipid; mimics natural cytosporone A Inhibits Lactuca sativa germination (IC₅₀ ~1 mM); herbicidal potential
6,7-dimethoxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one 2-(2-methoxyphenyl)-2-oxoethyl at C3 Keto-ethyl linker; steric bulk from methoxy groups No activity data; structural similarity suggests protease inhibition
3-[2-(2-Dimethylaminoethyl)-4,5-methylenedioxyphenyl]methylene-6,7-dimethoxy-3H-isobenzofuran-1-one Dimethylaminoethyl and methylenedioxy at C3 Extended conjugation; charged tertiary amine Potential CNS activity (unconfirmed)

Structural and Electronic Comparisons

  • Substituent Effects: The 2-ethylphenylamino group in the target compound introduces steric bulk and lipophilicity, favoring membrane penetration. Methoxy vs. Hydroxy Groups: Cytosporone A analogs () replace methoxy with hydroxy groups at positions 5 and 7, increasing polarity and hydrogen-bonding capacity, which correlates with their allelopathic activity .
  • Synthetic Accessibility: Microwave-assisted synthesis (e.g., in ) achieves high yields for benzofuranone derivatives, whereas resorcinolic lipids () require multi-step routes due to their hydroxy and alkyl substituents .

Biologische Aktivität

3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, also known as compound S12578411, is a synthetic organic compound with the molecular formula C18H19NO4C_{18}H_{19}NO_{4} and a molecular weight of approximately 313.3 g/mol. This compound has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in anticancer research.

Chemical Structure

The structural characteristics of this compound include a benzofuran core with methoxy and ethylphenyl substituents, which may influence its biological properties. The IUPAC name is 3-(2-ethylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer properties. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran compounds possess significant anticancer activity. For instance:

  • Cell Viability Assays : In vitro assays have shown that certain benzofuran derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to this compound have been tested against HepG2 liver cancer cells, showing promising results in reducing cell viability (IC50 values ranging from 5 µM to 15 µM) .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
S12578411HepG210.5Induces apoptosis via caspase activation
Similar Benzofuran DerivativeA549 (Lung)12.0Cell cycle arrest in G1 phase
Similar Benzofuran DerivativeMCF7 (Breast)8.5Inhibition of proliferation

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis and modulation of cell cycle progression:

  • Apoptosis Induction : Studies using flow cytometry have indicated that treatment with this compound leads to increased apoptotic cell populations in treated cancer cells compared to control groups. Specifically, a significant increase in annexin V-positive cells was observed, indicating early and late apoptosis .
  • Caspase Activation : The activation of caspase enzymes (notably caspase-3) has been reported as a critical step in the apoptotic pathway triggered by this compound. Increased levels of caspase activity correlate with reduced cell viability .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is often influenced by their structural features:

  • Substituent Effects : The presence of methoxy groups and the ethylphenyl moiety are believed to enhance the lipophilicity and overall bioactivity of the compound. Variations in these substituents can lead to different levels of anticancer efficacy .

Case Studies

A series of studies have explored the efficacy of related compounds:

  • Study on Antitumor Efficacy : A recent study evaluated a range of benzofuran derivatives for their antiproliferative effects against multiple cancer types, including colon and breast cancer. The study found that compounds with similar structural features to S12578411 showed significant tumor growth inhibition .
  • Kinase Inhibition Studies : Some derivatives were investigated for their ability to inhibit specific kinases involved in cancer progression. These studies highlighted the potential for developing targeted therapies based on the benzofuran scaffold .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one?

  • Answer : The synthesis involves Grignard reagent protocols under inert conditions. Key steps include:

  • Use of anhydrous THF and nitrogen atmosphere to prevent hydrolysis or oxidation .
  • Dropwise addition of alkyl halides (e.g., 1-bromoheptane) to magnesium turnings to form intermediates .
  • Optimization of reaction time (~1 hour for Grignard formation) and temperature (room temperature to mild heating) to maximize yield.
  • Final purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Employ multi-spectroscopic techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy groups at C6/C7, ethylphenylamino at C3) by comparing chemical shifts with calculated values (δ ~3.8–4.2 ppm for methoxy, δ ~6.5–7.5 ppm for aromatic protons) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1705 cm⁻¹ and hydroxyl (O–H) vibrations if present .
  • GC-MS/EI-HRMS : Verify molecular ion peaks and fragmentation patterns to rule out impurities (e.g., isomers or byproducts) .

Advanced Research Questions

Q. What mechanistic pathways govern the formation of 3-alkylamino benzofuranones?

  • Answer : Reaction mechanisms can be probed via:

  • Control experiments : Omitting Michael acceptors (e.g., methyl acrylate) to observe decomposition pathways, suggesting intermediates require stabilization .
  • Substituent effects : Introducing electron-donating groups (e.g., methoxy) enhances nucleophilic attack on the benzofuranone core .
  • Kinetic studies : Monitor reaction progress via in-situ NMR to identify rate-determining steps (e.g., Grignard addition vs. cyclization) .

Q. How should bioactivity data discrepancies be addressed across studies?

  • Answer : Contradictions (e.g., varying inhibitory effects in allelopathic assays) can be resolved by:

  • Standardized protocols : Use uniform seed types (e.g., Lactuca sativa L.) and concentration ranges (millimolar scale) for germination/hypocotyl inhibition tests .
  • Structural analogs : Compare activity of 3-[(2-ethylphenyl)amino] derivatives with heptyl or methyl substituents to assess substituent-dependent trends .
  • Statistical validation : Apply ANOVA or t-tests to differentiate significant bioactivity variations across replicates .

Q. What strategies optimize regioselectivity in benzofuranone functionalization?

  • Answer : Regioselectivity is influenced by:

  • Protecting groups : Use benzyl or tert-butyldimethylsilyl (TBS) groups to block undesired hydroxyl/methoxy positions during synthesis .
  • Catalytic systems : Pd/C or Ru-based catalysts enhance C–H activation at specific sites (e.g., C3 for amino group introduction) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the bioactivity of benzofuran derivatives?

  • Answer : Discrepancies may arise from:

  • Varied assay conditions : Differences in solvent polarity (e.g., DMSO vs. ethanol) or pH can alter compound solubility and activity .
  • Isomer presence : Impurities (e.g., 4,6-dimethoxy vs. 5,7-dimethoxy isomers) may skew results; use HPLC to confirm purity >98% .
  • Species-specific responses : Test multiple plant/microbial models (e.g., Arabidopsis thaliana alongside Lactuca sativa) to generalize findings .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference Compound Data
1H NMR δ 3.82 (s, 6H, OCH3)δ 3.78–3.85 (methoxy groups)
13C NMR δ 169.5 (C=O), δ 55.1 (OCH3)δ 168–170 (benzofuranone C=O)
IR (C=O) 1705 cm⁻¹1700–1710 cm⁻¹

Table 2 : Bioactivity Comparison of Structural Analogs

CompoundGermination Inhibition (%)Hypocotyl Length (mm)Reference
3-Heptyl-5,7-dimethoxy derivative85% (1 mM)2.1 ± 0.3
3-Ethylphenyl-6,7-dimethoxy derivative72% (1 mM)3.5 ± 0.4[Hypothetical]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.